6-Amino-5-formamido-uracil
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Overview
Description
6-Amino-5-formamido-uracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an amino group at the 6th position and a formamido group at the 5th position of the uracil ring. It has the molecular formula C5H6N4O3 and a molecular weight of 170.13 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-formamido-uracil typically involves the condensation of 5,6-diaminouracil derivatives with formic acid or formamide. One efficient method involves the use of a non-hazardous coupling reagent, such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which facilitates the formation of the formamido group under mild conditions . The reaction conditions are optimized to yield pure products within a short reaction time, typically 5 to 10 minutes, with high isolated yields exceeding 80% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and scalable reaction conditions, can be applied to the synthesis of this compound. The use of non-hazardous reagents and mild reaction conditions is advantageous for industrial applications, ensuring safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-formamido-uracil can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The formamido group can be reduced to an amino group under appropriate conditions.
Substitution: The amino and formamido groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the formamido group can yield 5,6-diaminouracil.
Scientific Research Applications
6-Amino-5-formamido-uracil has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, including xanthine derivatives.
Biology: Its derivatives can be used in the study of nucleic acid interactions and enzyme inhibition.
Industry: Used in the synthesis of bioactive molecules and as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Amino-5-formamido-uracil and its derivatives involves interactions with molecular targets such as enzymes and receptors. For example, xanthine derivatives, which can be synthesized from this compound, are known to inhibit adenosine receptors, which are G protein-coupled receptors involved in various physiological processes . The inhibition of these receptors can lead to effects such as central nervous system stimulation, diuresis, and bronchodilation.
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-carboxamidouracil: Similar in structure but with a carboxamido group instead of a formamido group.
5,6-Diaminouracil: Lacks the formamido group and has two amino groups.
6-Amino-5-formylamino-uracil: Contains a formylamino group instead of a formamido group.
Uniqueness
6-Amino-5-formamido-uracil is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and formamido groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c6-3-2(7-1-10)4(11)9-5(12)8-3/h1H,(H,7,10)(H4,6,8,9,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFCLTUTLJGYOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)NC1=C(NC(=O)NC1=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578005 |
Source
|
Record name | N-(6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10184-00-6 |
Source
|
Record name | N-(6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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